N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide
Description
N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide is a synthetic flavonoid-derived benzamide compound characterized by a chromen-4-one (flavone) core substituted at the 2-position with a 4-methoxyphenyl group and at the 6-position with a 4-methylbenzamide moiety. Its molecular formula is C₃₁H₂₃NO₅ (calculated based on structural analysis), with a molecular weight of 497.52 g/mol.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-15-3-5-17(6-4-15)24(27)25-18-9-12-22-20(13-18)21(26)14-23(29-22)16-7-10-19(28-2)11-8-16/h3-14H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFUVJXKWPASEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide is a synthetic compound belonging to the class of chromenone derivatives. Its biological activity has been the subject of various studies, focusing on its potential therapeutic applications, mechanisms of action, and pharmacological properties.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Its molecular formula is with a molecular weight of 373.40 g/mol. The presence of both methoxy and carbonyl functional groups suggests potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chromenone core is known for its ability to modulate enzyme activity, while the methoxyphenyl group enhances binding affinity. The furoate ester contributes to solubility and stability, which are crucial for bioavailability.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have shown that chromenone derivatives possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, such as NF-kB signaling. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties against certain bacterial strains. This activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit vital metabolic processes.
Case Studies and Research Findings
-
Antioxidant Activity Study
- A study evaluated the antioxidant capacity using DPPH radical scavenging assays. Results showed that the compound significantly reduced DPPH radicals, indicating strong antioxidant potential.
-
Anti-inflammatory Mechanism
- In vitro experiments demonstrated that the compound inhibited IL-6 and TNF-alpha production in macrophage cell lines, suggesting its role in modulating inflammatory responses.
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Antimicrobial Screening
- A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited selective antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.
Data Summary Table
| Biological Activity | Method Used | Key Findings |
|---|---|---|
| Antioxidant | DPPH Assay | Significant radical scavenging effect |
| Anti-inflammatory | Cytokine Assay | Inhibition of IL-6 and TNF-alpha production |
| Antimicrobial | Agar Diffusion | Effective against S. aureus and E. coli |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Comparative Findings
Electronic and Steric Effects
- Polarity : The nitro group in N-(2-methoxy-phenyl)-2-nitrobenzamide increases polarity and fluorescence intensity (λem = 450 nm), whereas the methyl group in the target compound reduces water solubility but improves membrane permeability .
Research Implications and Gaps
- Kinase Inhibition : Computational docking studies (using software like AutoDock) are recommended to validate hypothesized interactions with kinase ATP-binding sites, leveraging structural data from SHELX-refined analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
